
1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene is a chemical compound known for its unique structure and reactivity It is a derivative of cyclopentadiene, characterized by the presence of three chlorine atoms and three methoxy groups attached to the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene typically involves the chlorination and methoxylation of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst to introduce the chlorine atoms. Subsequently, methoxylation is achieved by reacting the chlorinated intermediate with methanol under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and methoxylation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Cyclopentadienone derivatives.
Reduction: Dechlorinated cyclopentadiene derivatives.
Substitution: Substituted cyclopentadiene derivatives with various functional groups.
Applications De Recherche Scientifique
1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and methoxy groups influences its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Similar in structure but with an additional chlorine atom.
1,3,5-Trimethoxybenzene: Contains methoxy groups but lacks chlorine atoms and the cyclopentadiene ring.
Uniqueness: 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene is unique due to the specific arrangement of chlorine and methoxy groups on the cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
3357-59-3 |
|---|---|
Formule moléculaire |
C8H9Cl3O3 |
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
1,2,4-trichloro-3,5,5-trimethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C8H9Cl3O3/c1-12-5-4(9)6(10)8(13-2,14-3)7(5)11/h1-3H3 |
Clé InChI |
GZEMILHOPNVBBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(C(=C1Cl)Cl)(OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


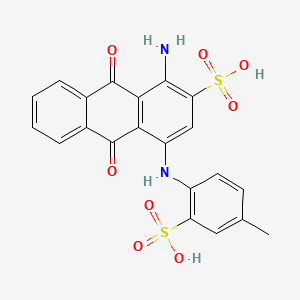
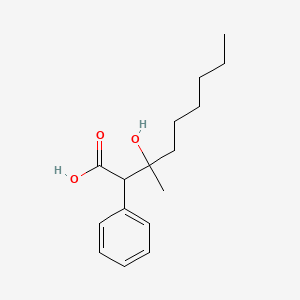

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
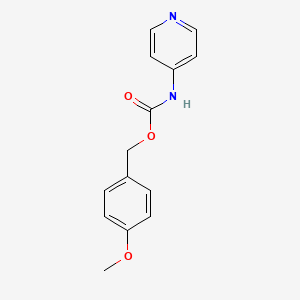

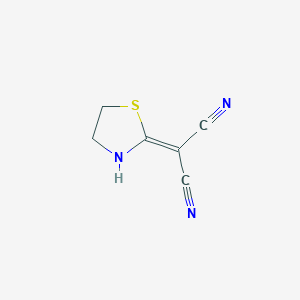
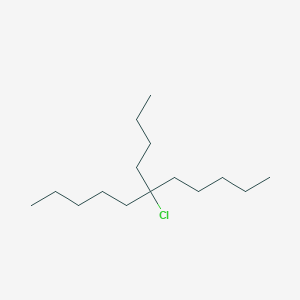

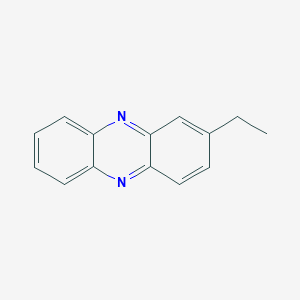
![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
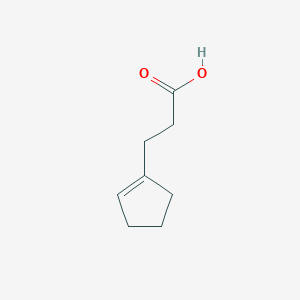
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)
